molecular formula C16H15FN2O2S B497513 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 708235-58-9

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B497513
CAS No.: 708235-58-9
M. Wt: 318.4g/mol
InChI Key: JHVVQRMCEGFARP-UHFFFAOYSA-N
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Description

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is an organic compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a fluoro-methylphenyl and a phenyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with a sulfonyl chloride, such as 4-fluoro-3-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Substitution with Phenyl Group: The final step involves the substitution of the imidazole ring with a phenyl group using a suitable phenylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The fluoro and phenyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-[(4-chloro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole
  • 1-[(4-bromo-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Uniqueness

1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-12-11-14(7-8-15(12)17)22(20,21)19-10-9-18-16(19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVVQRMCEGFARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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